2-Imidazolidone

Overview

Description

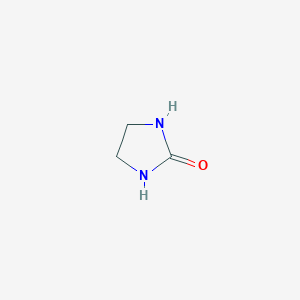

2-Imidazolidone (CAS 120-93-4), also known as ethyleneurea or imidazolidin-2-one, is a cyclic urea derivative with the molecular formula C₃H₆N₂O and a molecular weight of 86.09 g/mol . It features a five-membered ring containing two nitrogen atoms and a carbonyl group (Figure 1). This compound is widely used in pharmaceuticals, agrochemicals, and as a ligand in energetic coordination compounds (ECCs) due to its hydrogen-bonding capacity and coordination versatility . Its melting point ranges from 129–132°C, and it is soluble in polar solvents like water and ethanol .

Scientific Research Applications

Pharmaceutical Applications

Antibiotic Synthesis

2-Imidazolidone serves as an important intermediate in the synthesis of several antibiotics, including Mezlocillin and Azlocillin. These antibiotics are critical in treating bacterial infections and are part of the penicillin family. The compound has also been explored as an intermediate for third-generation penicillins and anti-schistosomiasis drugs .

Chiral Auxiliary in Asymmetric Synthesis

Recent studies have demonstrated the use of this compound as a chiral auxiliary in asymmetric synthesis. For example, non-cross-linked polystyrene-supported 2-imidazolidinone exhibited excellent diastereocontrol in the synthesis of chiral carboxylic acids . This application is significant for producing pharmaceuticals with specific stereochemistry.

Topical Skin Applications

1-(2-Hydroxyethyl)-2-imidazolidinone has been studied for its potential to improve skin barrier function by inhibiting heparanase and matrix metalloproteinase-9 (MMP-9). This compound demonstrated efficacy in reducing transepidermal water loss and enhancing hydration in sun-exposed skin .

Agricultural Applications

Pesticides and Herbicides

In the agricultural sector, this compound is utilized as a precursor for developing various pesticides and herbicides. It has been linked to the synthesis of plant growth regulators and fungicides . The compound's structure allows it to interact with biological systems effectively, making it suitable for agricultural applications.

Industrial Applications

Textile Industry

this compound is employed as a de-aldehyde agent and anti-crease agent in textile processing. Its ability to react with formaldehyde makes it valuable for improving fabric properties and reducing harmful emissions during production .

Coatings and Paints

In coatings and paint formulations, this compound acts as a crosslinking agent that enhances durability and performance. It helps in formaldehyde absorption, thus contributing to safer environmental practices in the industry .

Ink Formulations

The compound is also used as an additive in inkjet printer inks. It aids in pigment dispersion, lubricates channels to prevent clogging, and improves color contrast, thereby enhancing print quality .

Chemical Synthesis

This compound is a key reactant in various synthetic pathways:

- Synthesis of Chiral Microporous Materials: It can be used to create chiral microporous materials from achiral precursors.

- Aryl and Heteroaryl N-Acylureas: The compound participates in microwave-assisted palladium-catalyzed carbonylation reactions to produce these compounds .

- Functionalization of Graphene: Deep eutectic solvents containing this compound have been explored for functionalizing graphene, which can be applied in drug delivery systems and nanocomposites .

Table 1: Summary of Applications of this compound

| Application Area | Specific Use | Example Products |

|---|---|---|

| Pharmaceuticals | Antibiotic synthesis | Mezlocillin, Azlocillin |

| Chiral auxiliary | Chiral carboxylic acids | |

| Skin barrier improvement | 1-(2-Hydroxyethyl)-2-imidazolidinone | |

| Agriculture | Pesticides and herbicides | Plant growth regulators |

| Industry | Textile processing | Anti-crease agents |

| Coatings and paints | Crosslinking agents | |

| Ink formulations | Inkjet printer inks | |

| Chemical Synthesis | Chiral microporous materials | Various chiral materials |

| Aryl and heteroaryl N-acylureas | N/A | |

| Graphene functionalization | Functionalized graphene |

Case Study 1: Use of this compound in Antibiotic Development

Research has shown that modifying the structure of this compound can lead to the development of new antibiotics with enhanced efficacy against resistant strains of bacteria. Studies involving its derivatives have demonstrated promising results in preclinical trials.

Case Study 2: Environmental Impact Reduction

The application of this compound as a de-aldehyde agent in textile manufacturing has led to significant reductions in formaldehyde emissions. This not only improves worker safety but also enhances the environmental sustainability of textile production processes.

Mechanism of Action

2-Imidazolidone exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Imidazolidone vs. 2-Imidazolidinethione

- Chemical Properties :

- Applications: 2-Imidazolidinethione is less studied in metal complexes but may show unique reactivity in organocatalysis or heavy-metal chelation.

Table 1: Key Differences Between this compound and 2-Imidazolidinethione

This compound vs. Alkyl-Substituted Imidazoles

- Structural Difference : Alkyl-substituted imidazoles (e.g., N-isopropylimidazole, CAS 4532-96-1) lack the cyclic urea backbone and instead have branched alkyl chains attached to the imidazole ring .

- Physical Properties :

- This compound has a higher melting point (129–132°C ) compared to N-isopropylimidazole (liquid at room temperature ), influencing solubility and reaction conditions.

- Coordination Behavior :

- Applications :

Table 2: Comparison with Alkyl-Substituted Imidazoles

| Property | This compound | N-Isopropylimidazole |

|---|---|---|

| Melting Point | 129–132°C | <25°C |

| Coordination Sites | Bidentate ligand | Monodentate ligand |

| Industrial Use | Energetic materials | Ionic liquids |

This compound vs. 2-Imidazolines

- Structural Difference : 2-Imidazolines (e.g., 2-aryl-2-imidazolines) are unsaturated analogs with a C=N bond instead of the cyclic urea structure .

- Synthesis :

- Reactivity :

- 2-Imidazolines are more reactive toward electrophiles due to the conjugated C=N bond, whereas this compound is inert under mild conditions.

This compound vs. 1-Methanesulfonyl-2-imidazolidinone

- Structural Difference: The methanesulfonyl group in 1-Methanesulfonyl-2-imidazolidinone adds electron-withdrawing properties and steric bulk .

- Applications :

Coordination Chemistry

This compound forms 0D-structured ECCs with Cu²⁺ and Co²⁺, where the ligand-to-ClO₄⁻ ratio (2:1 in Cu complexes) and hydrogen bonding improve stability and reduce sensitivity in explosive applications .

Pharmaceutical Relevance

The cyclic urea structure of this compound is a key scaffold in antiviral and antifungal agents, leveraging its hydrogen-bonding capacity for target binding .

Biological Activity

2-Imidazolidone, a member of the imidazolidinone family, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its antiviral, anticancer, and synthetic utility, supported by recent research findings and case studies.

1. Antiviral Activity

Research has demonstrated that this compound derivatives exhibit potent antiviral properties against various viruses. Notably:

- HIV : Imidazolidinones have been shown to inhibit HIV aspartic protease activity and act as CCR5 co-receptor antagonists. Preclinical studies indicate that these compounds can effectively target drug-resistant strains of HIV, minimizing side effects associated with traditional therapies .

- Hepatitis C Virus (HCV) : Certain derivatives inhibit the NS3 serine protease of HCV, showcasing potential for therapeutic applications in treating hepatitis infections .

- Dengue Virus : Compounds within this class also demonstrate activity against dengue virus by inhibiting the NS2B-NS3 protease, indicating a broad spectrum of antiviral efficacy .

- Enterovirus : Pyridyl-imidazolidinones specifically target the capsid protein VP1 of human enterovirus 71 (EV71), preventing viral adsorption and RNA uncoating .

2. Anticancer Activity

The potential of this compound derivatives as anticancer agents has been explored extensively:

- Mechanisms of Action : Imidazolidinones have been found to induce apoptosis in cancer cells through various pathways. They can modulate cell cycle progression and inhibit key signaling pathways involved in tumor growth .

- Case Studies : In vitro studies on imidazolidinone analogues of 2-aminochromones revealed significant cytotoxic effects against several cancer cell lines, suggesting their promise as lead compounds for further development .

3. Synthetic Applications

In addition to their biological activities, this compound serves as a valuable chiral auxiliary in asymmetric synthesis:

- Chiral Auxiliaries : Research has reported the successful use of NCPS-supported 2-imidazolidinone chiral auxiliaries in asymmetric alkylation reactions, achieving high diastereoselectivity (>99% de) without complex strategies . This highlights its utility in synthesizing chiral compounds relevant to pharmaceuticals.

4. Summary of Key Findings

The following table summarizes the biological activities and applications of this compound:

5. Conclusion

The biological activity of this compound is multifaceted, encompassing significant antiviral and anticancer properties along with its utility as a chiral auxiliary in synthetic chemistry. Ongoing research continues to explore its potential applications in drug development, particularly in addressing viral infections and cancer therapy. Future studies are warranted to fully elucidate its mechanisms and enhance its therapeutic efficacy across various applications.

Chemical Reactions Analysis

CeO₂-Catalyzed Cyclization from Ethylenediamine Carbamate

CeO₂ nanoparticles (20 nm) enable direct synthesis from ethylenediamine carbamate (EDA-CA) under solvent-controlled conditions:

Optimized Reaction Conditions:

-

Catalyst: CeO₂ (2.0 mmol)

-

Solvent: 2-Propanol (15 mL)

-

Temperature: 413 K

-

Atmosphere: Ar (1 MPa)

Solvent Effect Analysis:

| Solvent | Conversion (%) | Selectivity (%) | Byproduct Formation |

|---|---|---|---|

| 2-Propanol | 80 | 97 | <10% linear urea |

| Ethanol | 62 | 85 | 22% ethyl carbamate |

| Water | 51 | 0 | 100% EDA decomposition |

The superior performance of 2-propanol derives from its dual role as solvent and decomposition inhibitor for EDA-CA .

Lewis Acid-Mediated Nenitzescu Reaction

BF₃·OEt₂ promotes unexpected rearrangement in quinone-enaminoester reactions, yielding 2-imidazolidinone benzofurans:

Optimized Protocol:

-

React 1,2-diaminoethane + DEAD (diethyl acetylenedicarboxylate) → Piperazinone enaminoester

-

Treat with 1,4-benzoquinone (2 eq) and BF₃·OEt₂ (1.2 eq) in CH₂Cl₂

-

Isolate product via column chromatography (hexane/EtOAc 3:1)

The mechanism involves:

-

Michael addition to quinone

-

Cyclization with concurrent imidazolidinone ring formation

-

Aromatization through proton transfer

Transition Metal-Catalyzed Hydroamination

AgOTf enables stereocontrolled synthesis via propargylic urea cyclization:

Representative Reaction:

textRC≡C-CH₂-NHCONHR' AgOTf (5 mol%) DCE, 80°C, 12 h → (Z)-imidazolidin-2-one (90% yield, dr >20:1)

Catalyst Comparison:

| Catalyst | Cyclization Mode | Alkene Geometry |

|---|---|---|

| AuCl₃ | O-Cyclization | Mixture |

| AgOTf | N-Cyclization | Z-Selective |

The chemoselectivity arises from Pearson HSAB interactions - soft Ag⁺ coordinates alkynes, favoring trans-amidometallation .

CO₂ Pressure Effects in Cyclization Reactions

CeO₂-catalyzed systems show inverse correlation between CO₂ pressure and reaction rate:

| CO₂ Pressure (MPa) | Reaction Rate (mmol·h⁻¹·g⁻¹) |

|---|---|

| 0 (Ar) | 0.47 |

| 1 | 0.31 |

| 3 | 0.18 |

CO₂ competes with EDA-CA for adsorption on CeO₂ active sites, reducing carbamate activation efficiency .

This comprehensive analysis demonstrates 2-imidazolidinone's versatility in modern synthetic chemistry, with catalyst design and reaction engineering enabling precise control over product distribution and reaction efficiency. The developed methodologies offer sustainable routes to pharmaceutical intermediates and functional materials.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-imidazolidone, and how can researchers optimize reaction yields?

- Methodological Answer : this compound is primarily synthesized via condensation of ethylenediamine with carbonyl-containing reagents. A high-yield route (91%) involves reacting ethylenediamine with dimethyl carbonate under controlled temperature (60–80°C) and catalytic conditions . Lower-yield methods (e.g., 49% via direct urea cyclization) highlight the need for optimization through solvent selection (e.g., ethanol vs. water) and catalyst screening (e.g., acidic or basic conditions) . Researchers should prioritize purity validation using elemental analysis and spectroscopic techniques (¹H/¹³C NMR) to confirm product identity .

Q. How should this compound be characterized to ensure structural fidelity in academic research?

- Methodological Answer : Key characterization steps include:

- Melting point analysis : 129–132°C (deviations may indicate impurities) .

- Spectroscopy : ¹H NMR (δ ~3.3 ppm for methylene protons adjacent to carbonyl) and FTIR (strong C=O stretch ~1680 cm⁻¹) .

- Chromatography : HPLC or GC-MS to assess purity (>99%) and detect byproducts like unreacted ethylenediamine .

- Elemental analysis : Theoretical C: 40.91%, H: 6.82%, N: 31.81% (C₃H₆N₂O) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Storage : In airtight containers, away from oxidizing agents and moisture, at room temperature .

- Exposure control : Use fume hoods for powder handling; wear nitrile gloves and safety goggles .

- Emergency measures : Immediate rinsing with water for skin/eye contact; consult SDS Section 1.3 for region-specific emergency numbers .

Advanced Research Questions

Q. How do metal-ligand coordination dynamics in this compound complexes influence energetic material performance?

- Methodological Answer : this compound (2-IMTO) forms 0D-structured energetic coordination compounds (ECCs) with transition metals. For example:

- Cu(2-IMTO)₄(ClO₄)₂ (ECCs-1): Ligand-to-ClO₄⁻ ratio of 2:1 enhances hydrogen bonding, reducing sensitivity while maintaining detonation velocity .

- Co(2-IMTO)₆(ClO₄)₂ (ECCs-2): Higher ligand density increases thermal stability (TGA decomposition >250°C) but may compromise energy density .

- Experimental design : Vary metal ions (Cu²⁺ vs. Co²⁺) and ligand ratios during synthesis, then evaluate sensitivity via impact/friction tests and DSC .

Q. What strategies resolve contradictions in reported hydrogen-bonding effects of this compound in supramolecular systems?

- Methodological Answer : Discrepancies arise from solvent polarity and crystallization conditions. For reproducible results:

- Solvent screening : Use low-polarity solvents (e.g., ethyl acetate) to favor intramolecular H-bonding, vs. polar solvents (e.g., DMSO) that disrupt networks .

- Single-crystal XRD : Compare lattice parameters (e.g., ECCs-1 vs. ECCs-2) to quantify H-bond density .

- Computational modeling : DFT calculations (e.g., Gaussian 16) predict H-bond strengths and validate experimental trends .

Q. How can researchers address inconsistencies in this compound’s spectral data across studies?

- Methodological Answer :

- Standardization : Calibrate instruments using certified reference materials (e.g., AccuStandard P-1224N) .

- Deuterated solvents : Use D₂O or DMSO-d₆ to avoid solvent interference in NMR .

- Collaborative validation : Share raw spectral data via repositories (e.g., Zenodo) for cross-lab verification .

Q. Methodological Guidelines

- Experimental reporting : Follow Beilstein Journal guidelines:

- Data interpretation :

Preparation Methods

Urea and Ethylenediamine Condensation Method

The condensation of urea and ethylenediamine (quadrol) represents one of the most widely adopted industrial methods for synthesizing 2-imidazolidone. This approach leverages the reactivity of urea as a carbonyl source and ethylenediamine as a diamine precursor.

Reaction Mechanism and Process Optimization

The reaction proceeds via a stepwise condensation mechanism. Initially, urea and ethylenediamine undergo nucleophilic attack at elevated temperatures (117–260°C), releasing ammonia as a byproduct . The removal of ammonia—facilitated by vacuum or inert gas flow—shifts the equilibrium toward product formation. Excess ethylenediamine acts as both a reactant and solvent, enabling higher conversion rates. Post-condensation, the mixture undergoes fractional distillation under reduced pressure to recover unreacted ethylenediamine and isolate this compound .

Key Parameters:

-

Molar Ratio : A 1:1.3–1.5 ratio of urea to ethylenediamine optimizes yield .

-

Temperature Profile : Initial reflux at 117°C for ammonia evolution, followed by distillation at 260°C .

-

Yield and Purity : Typical yields range from 70–72%, with product purity exceeding 98% after recrystallization .

Table 1: Performance Metrics of Urea-Ethylenediamine Method

| Parameter | Value | Source |

|---|---|---|

| Reaction Temperature | 117–260°C | |

| Yield | 70–72% | |

| Purity (Post-Refining) | 99.6% | |

| Byproduct Management | Ammonia scrubbing |

Phosgene and Solid Phosgene Methods

Phosgene-based routes, though historically significant, have diminished in popularity due to safety and environmental concerns. These methods involve the reaction of ethylenediamine with phosgene (COCl₂) or its solid analogs.

Phosgenation Protocol

In a typical procedure, ethylenediamine reacts with phosgene in an alkaline aqueous medium (e.g., NaOH) at 20°C for 3 hours . The crude product is purified via chloroform recrystallization, yielding this compound with moderate efficiency.

Limitations:

-

Toxicity : Phosgene’s high toxicity necessitates stringent safety measures .

-

Byproduct Handling : Chlorinated residues complicate waste management .

Solid Phosgene Variant

Solid phosgene (triphosgene) offers a safer alternative, reacting with ethylenediamine under similar conditions. Post-reaction extraction with organic solvents (e.g., ethyl acetate) and recrystallization yield this compound at comparable efficiencies .

Base-Catalyzed Intramolecular Hydroamidation

Recent advancements employ organocatalysts like 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) to facilitate cyclization of propargylic ureas .

Mechanistic Insights

BEMP deprotonates the urea nitrogen, triggering a 5-exo-dig cyclization to form the imidazolidin-2-one core. This method operates under mild conditions (room temperature, acetonitrile solvent) and achieves near-quantitative yields within minutes .

Table 2: Catalytic Efficiency of BEMP-Mediated Synthesis

| Substrate | Reaction Time | Yield | Purity | Source |

|---|---|---|---|---|

| Propargylic Urea 1a | 1 hour | 99% | >99% | |

| Propargylamine 3a | 1 minute | 62% | 93.7% |

Advantages:

Fischer Carbene Complex-Mediated Synthesis

Transition metal carbene complexes, particularly chromium and tungsten derivatives, enable stereoselective synthesis of this compound .

Methodology

Lithiated imidazolidinones react with methoxy or acetoxy carbene complexes to form chelated intermediates. Subsequent aldol condensations or alkylations yield α,β-unsaturated imidazolidinones, which are hydrogenated to the target compound .

Key Observations :

-

Stability : Imidazolidinone-carbene complexes exhibit superior stability compared to oxazolidinone analogs .

-

Functionalization : The method permits introduction of aryl or alkyl substituents at the 4-position .

Phase Transfer Catalysis (PTC) Approaches

Phase transfer conditions using benzyl tributyl ammonium chloride (BTBAC) facilitate the synthesis of imidazolidinone derivatives from glycine and antipyrine-based Schiff bases . While primarily applied to derivatives, this method highlights the versatility of PTC in heterocycle formation.

Properties

IUPAC Name |

imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O/c6-3-4-1-2-5-3/h1-2H2,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAMHXTCMCPHKLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020602 | |

| Record name | Ethylene urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid, White odorless solid; [Hawley] Light yellow crystals; [Aldrich MSDS] | |

| Record name | 2-Imidazolidinone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyleneurea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5229 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

VERY SOL IN WATER & IN HOT ALC; DIFFICULTLY SOL IN ETHER, SLIGHTLY SOL IN CHLOROFORM | |

| Record name | ETHYLENEUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4021 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

NEEDLES FROM CHLOROFORM, WHITE LUMPY POWDER | |

CAS No. |

120-93-4 | |

| Record name | 2-Imidazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyleneurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Imidazolidone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21314 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Imidazolidone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3338 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Imidazolidinone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylene urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-imidazolidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.034 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMIDAZOLIDINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K48456N55 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYLENEUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4021 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

131 °C | |

| Record name | ETHYLENEUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4021 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.